molecular formula C22H22N2S2 B13733486 3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline

3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline

Cat. No.: B13733486
M. Wt: 378.6 g/mol
InChI Key: SOHUZUNBXHNNDM-UHFFFAOYSA-N
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Description

3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline is an organic compound that features both an aniline group and a dithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline typically involves the reaction of 3-aminophenyl derivatives with 1,3-dithiane derivatives under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a protective group, while the aniline group can participate in various biochemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modulate its activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline is unique due to its combination of an aniline group and a dithiane ring, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C22H22N2S2

Molecular Weight

378.6 g/mol

IUPAC Name

3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline

InChI

InChI=1S/C22H22N2S2/c23-20-6-1-4-15(13-20)17-10-18(16-5-2-7-21(24)14-16)12-19(11-17)22-25-8-3-9-26-22/h1-2,4-7,10-14,22H,3,8-9,23-24H2

InChI Key

SOHUZUNBXHNNDM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC(=CC(=C2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N

Origin of Product

United States

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